molecular formula C10H18O B1672291 (-)-Isopulegol CAS No. 89-79-2

(-)-Isopulegol

Cat. No.: B1672291
CAS No.: 89-79-2
M. Wt: 154.25 g/mol
InChI Key: ZYTMANIQRDEHIO-UTLUCORTSA-N
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Description

(-)-Isopulegol is a naturally occurring monoterpene alcohol found in various essential oils, including eucalyptus, lemongrass, and peppermint. It is a colorless liquid with a pleasant, minty aroma. This compound is a precursor to menthol and is widely used in the fragrance and flavor industries due to its refreshing scent and taste.

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-Isopulegol can be synthesized through the cyclization of citronellal, a process catalyzed by acids or enzymes. The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, under controlled temperature and pressure conditions. The cyclization reaction converts citronellal into this compound with high selectivity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts, such as enzymes derived from microorganisms. These biocatalysts offer a more environmentally friendly and sustainable approach to synthesis. The process involves the fermentation of citronellal in the presence of specific enzymes, leading to the formation of this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (-)-Isopulegol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pulegone, a ketone, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The reduction of this compound can yield menthol, a widely used compound in the pharmaceutical and cosmetic industries. This reaction typically involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum.

    Substitution: this compound can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives. These reactions often require the presence of a halogenating agent, such as chlorine or bromine, and a suitable solvent.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalyst, elevated temperature and pressure.

    Substitution: Chlorine or bromine, suitable solvent (e.g., dichloromethane), ambient temperature.

Major Products:

    Oxidation: Pulegone

    Reduction: Menthol

    Substitution: Halogenated isopulegol derivatives

Scientific Research Applications

Chemistry: (-)-Isopulegol is used as a chiral building block in the synthesis of various organic compounds. Its unique structure makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for use in natural preservatives and antimicrobial agents.

Medicine: this compound has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. It is also being studied for its potential use in the treatment of neurological disorders, such as epilepsy and anxiety, due to its ability to modulate neurotransmitter activity.

Industry: In the fragrance and flavor industries, this compound is used as a key ingredient in the formulation of perfumes, colognes, and flavoring agents. Its minty aroma and taste make it a popular choice for products such as toothpaste, chewing gum, and confectionery.

Mechanism of Action

(-)-Isopulegol exerts its effects through various molecular targets and pathways. In the context of its anti-inflammatory and analgesic properties, this compound is believed to modulate the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its potential anticonvulsant effects are thought to be mediated through the modulation of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system.

Comparison with Similar Compounds

    Menthol: Like (-)-isopulegol, menthol is a monoterpene alcohol with a minty aroma. menthol is more widely used in medicinal and cosmetic products due to its cooling and soothing effects.

    Pulegone: Pulegone is a ketone derived from the oxidation of this compound. It shares a similar structure but has different chemical properties and applications.

    Citronellal: Citronellal is a precursor to this compound and is commonly found in essential oils. It has a citrusy aroma and is used in the production of fragrances and insect repellents.

Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which imparts distinct olfactory and biological properties. Its ability to serve as a chiral building block in asymmetric synthesis and its potential therapeutic effects make it a valuable compound in various fields of research and industry.

Properties

CAS No.

89-79-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1

InChI Key

ZYTMANIQRDEHIO-UTLUCORTSA-N

SMILES

CC1CCC(C(C1)O)C(=C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(=C)C

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C

Appearance

Solid powder

boiling_point

216.00 to 218.00 °C. @ 760.00 mm Hg

density

0.904-0.913

melting_point

78 °C

50373-36-9
59905-53-2
89-79-2

physical_description

Liquid
Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

slightly soluble in water;  soluble in oils
miscible (in ethanol)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isopulegol;  AI3-02176;  AI3 02176;  AI302176

Origin of Product

United States

Synthesis routes and methods

Procedure details

In Example 15, isopulegol was synthesized in the same manner as in Example 1, except for replacing d-citronellal with 5.00 g of dl-citronellal. As a result, dl-isopulegol was obtained in a yield of 95.1%, and the ratio of dl-isopulegol to other isomers was 99.4/0.6.
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d-citronellal
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Yield
95.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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